

# Application Notes and Protocols for Ceftazidime Sodium Administration in Animal Sepsis Models

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## Compound of Interest

Compound Name: Ceftazidime sodium

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## Introduction

Sepsis remains a significant challenge in critical care, with high morbidity and mortality rates. Animal models are indispensable for studying the pathophysiology of sepsis and for the preclinical evaluation of new therapeutic agents. Ceftazidime, a third-generation cephalosporin antibiotic, is frequently used to combat bacterial infections associated with sepsis due to its broad-spectrum activity, particularly against Gram-negative pathogens like *Pseudomonas aeruginosa*.<sup>[1][2]</sup> These application notes provide detailed protocols and compiled data on the administration of **ceftazidime sodium** in various animal models of sepsis, offering a valuable resource for researchers in this field.

## Data Presentation

### Table 1: Pharmacokinetic Parameters of Ceftazidime in Various Animal Species

Animal Model	Dose and Route	Peak Serum Concentration (Cmax)	Serum Half-life (t <sub>1/2</sub> )	Reference
Mice	25 mg/kg (SC/IM)	26 mg/L	21 min	[3]
Rats	25 mg/kg (SC/IM)	Not Specified	23 min	[3]
Rabbits	25 mg/kg (SC/IM)	63 mg/L	48 min	[3]
Dogs (Beagle)	25 mg/kg (IV)	Not Specified	0.95 hours	[4][5]
Dogs (Beagle)	25 mg/kg (SC/IM)	Not Specified	60 min	[3]
Cynomolgus Monkeys	25 mg/kg (SC/IM)	Not Specified	58 min	[3]
Buffalo Calves	10 mg/kg (IV)	Not Specified	3.4 ± 0.2 h	[6]

**Table 2: Ceftazidime Dosing Regimens in Animal Sepsis Models**

Animal Model	Sepsis Induction Model	Ceftazidime Sodium Dose	Route of Administration	Key Findings	Reference
Rats	Cecal Ligation and Puncture (CLP)	Single dose (specific mg/kg not stated)	Not Specified	Significant elevation of IL-6; non-significant increase in TNF- $\alpha$ in septic rats.	[7]
Sheep (Ovine)	<i>P. aeruginosa</i> instillation & smoke inhalation	3 g	Intravenous (IV)	Reduced pulmonary hypertension and fluid requirement.	[8]
Mice	<i>Burkholderia pseudomallei</i> aerosol exposure	1200 mg/kg/day (300 mg/kg every 6h) for 14 days	Intraperitoneal (IP)	Provided protection during the acute phase of melioidosis.	[9]
Mice	Septicemia with ceftazidime-resistant <i>Enterobacteriaceae</i>	2-27 mg/kg (with avibactam)	Not Specified	Restored efficacy against resistant strains.	[10][11]
Dogs	General Sepsis	30mg/kg q4-8h	Intravenous (IV)	Recommended dosage for sepsis.	[1]
Porcine	Endotoxin Shock	Not Specified	Not Specified	Significantly greater reduction in IL-6 plasma	[12]

levels  
compared to  
untreated  
group.

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## Experimental Protocols

### Cecal Ligation and Puncture (CLP) Sepsis Model in Rats

This protocol is based on methodologies that aim to induce polymicrobial sepsis that closely mimics the clinical progression in humans.[\[13\]](#)

#### Materials:

- Male Sprague-Dawley or Wistar rats (250-300g)
- Anesthetic (e.g., isoflurane, ketamine/xylazine)
- Surgical instruments (scissors, forceps, needle holder)
- 3-0 silk suture
- 18-gauge needle
- 70% ethanol
- Sterile saline
- **Ceftazidime sodium** for injection
- Warming pad

#### Procedure:

- Anesthetize the rat using an appropriate anesthetic agent. Confirm the depth of anesthesia by pedal withdrawal reflex.
- Shave the abdomen and disinfect the surgical area with 70% ethanol.

- Make a 2-3 cm midline laparotomy incision to expose the abdominal cavity.
- Exteriorize the cecum, ensuring the blood supply is not compromised.
- Ligate the cecum with a 3-0 silk suture at a point 5-10 mm from the tip. The degree of ligation can be adjusted to modulate the severity of sepsis.
- Puncture the ligated cecum once or twice with an 18-gauge needle.[\[14\]](#)
- Gently squeeze the cecum to extrude a small amount of fecal content to ensure patency of the punctures.
- Return the cecum to the abdominal cavity.
- Close the abdominal wall in two layers (peritoneum and skin) with appropriate sutures.
- Resuscitate the animal with pre-warmed sterile saline (e.g., 30-50 mL/kg) administered subcutaneously.
- Place the animal on a warming pad during recovery.
- Administer **ceftazidime sodium** at the desired dose and time point post-CLP via the chosen route (e.g., intravenous, intraperitoneal, or subcutaneous).

## Ovine Model of Sepsis with Acute Lung Injury

This model, developed by Murakami et al. (2002) and adapted in subsequent studies, simulates sepsis following smoke inhalation injury, a common clinical scenario.[\[8\]](#)[\[15\]](#)

Materials:

- Adult female sheep (e.g., Merino, 35-40 kg)
- Anesthetic (e.g., halothane)
- Tracheostomy tube
- Ventilator

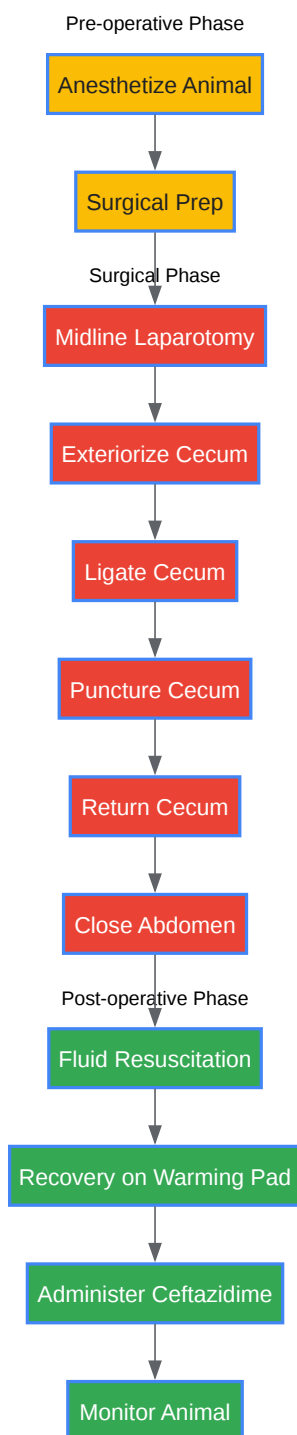
- Cotton smoke source
- Bronchoscope
- Live *Pseudomonas aeruginosa* culture
- **Ceftazidime sodium** for injection
- Ringer's lactate solution
- Hemodynamic monitoring equipment

#### Procedure:

- Surgically prepare the sheep for chronic study with the placement of vascular catheters for monitoring and fluid/drug administration. Allow for a recovery period of approximately 7 days.
- On the day of the experiment, perform a tracheostomy under deep anesthesia.
- Induce acute lung injury by insufflation of a set number of breaths (e.g., 48 breaths) of cotton smoke.
- Instill a suspension of live *P. aeruginosa* into the lungs via a bronchoscope.
- Discontinue anesthesia and place the sheep on mechanical ventilation (e.g., 100% oxygen, tidal volume 15 ml/kg, 30 breaths/min).
- Administer **ceftazidime sodium** intravenously at specified time points post-injury (e.g., 3 g at 1 hour and 13 hours post-injury).[8]
- Provide fluid resuscitation with Ringer's lactate to maintain hemodynamic stability.
- Monitor physiological parameters such as mean pulmonary artery pressure (MPAP), pulmonary artery occlusion pressure (PAOP), and cardiac index for the duration of the study (e.g., 24 hours).

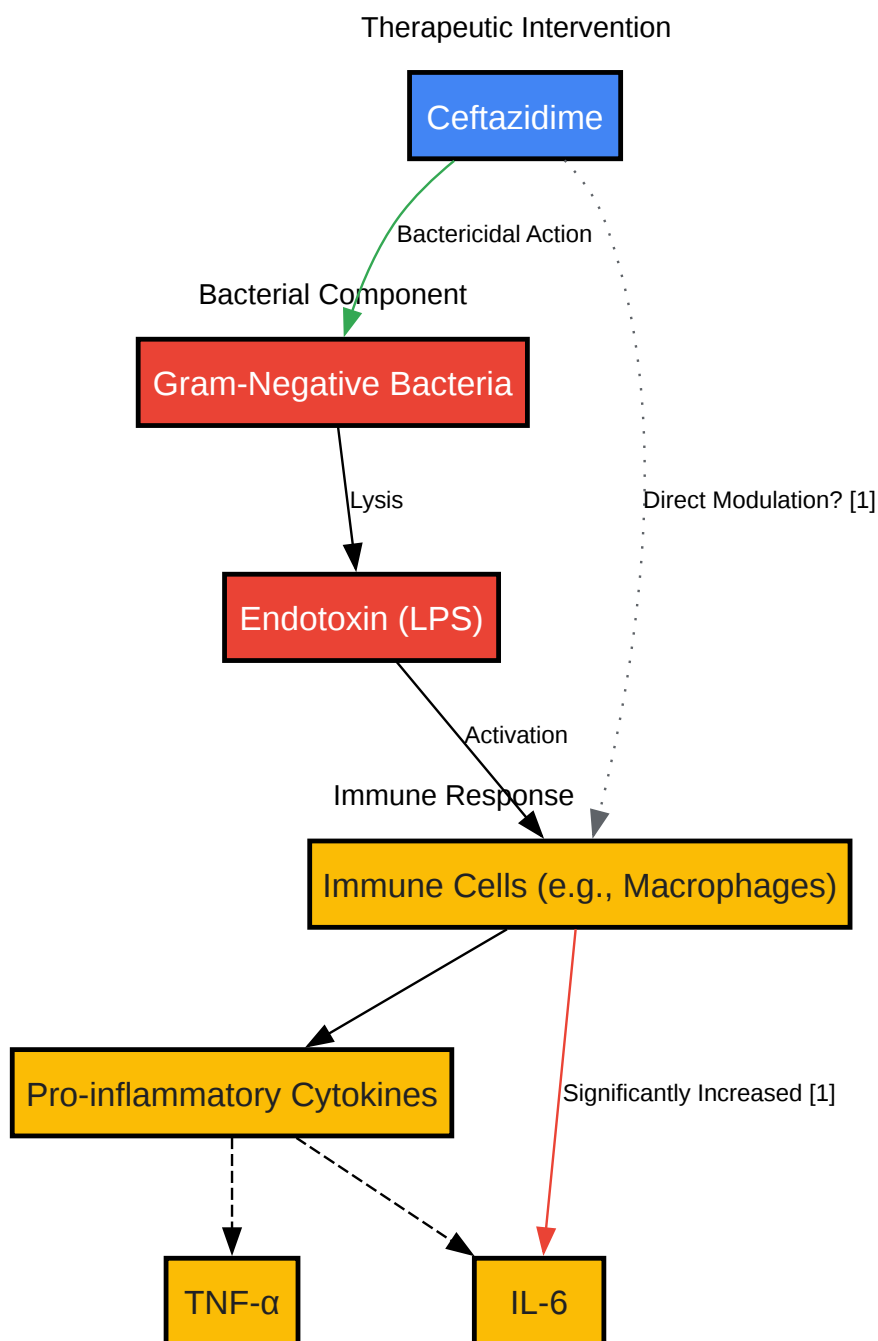
## Visualizations

## Experimental Workflow for CLP Sepsis Model

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Caption: Workflow for the Cecal Ligation and Puncture (CLP) Sepsis Model.

## Hypothesized Ceftazidime Effect on Inflammatory Signaling in Sepsis

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Caption: Ceftazidime's potential impact on cytokine release during sepsis.



## Concluding Remarks

The choice of animal model and ceftazidime dosing regimen is critical for obtaining clinically relevant and reproducible results in sepsis research. The data and protocols presented here serve as a guide for designing and executing studies involving ceftazidime administration in animal models of sepsis. Researchers should carefully consider the specific objectives of their study, the pharmacokinetic and pharmacodynamic properties of ceftazidime in the chosen species, and the ethical considerations associated with animal experimentation. Continuous infusion of ceftazidime may offer advantages over intermittent dosing in maintaining therapeutic concentrations.[16][17] Furthermore, the immunomodulatory effects of ceftazidime, independent of its bactericidal activity, warrant further investigation.[7][18]

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